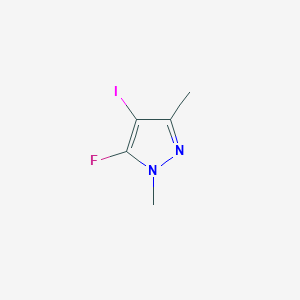

5-Fluoro-4-iodo-1,3-dimethyl-1H-pyrazole

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-fluoro-4-iodo-1,3-dimethylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6FIN2/c1-3-4(7)5(6)9(2)8-3/h1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRGUIDRTMOLUIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1I)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6FIN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Fluoro 4 Iodo 1,3 Dimethyl 1h Pyrazole

Approaches to Halogenated Pyrazole (B372694) Scaffolds

The construction of halogenated pyrazole frameworks can be achieved through various synthetic strategies. These generally involve the direct halogenation of a pre-formed pyrazole ring or the cyclization of halogenated precursors. For the synthesis of 5-Fluoro-4-iodo-1,3-dimethyl-1H-pyrazole, the most direct approach involves the sequential halogenation of 1,3-dimethyl-1H-pyrazole.

Regioselective Iodination of Pyrazole Rings

The introduction of an iodine atom at a specific position on the pyrazole ring is a critical step in the synthesis of the target compound. The C-4 position of the pyrazole ring is generally the most susceptible to electrophilic substitution.

A well-established and efficient method for the iodination of pyrazoles at the C-4 position involves the use of an iodine and iodic acid (I₂/HIO₃) system. This method is particularly effective for a range of pyrazole derivatives and proceeds without the generation of toxic waste. mdpi.com The reaction is typically carried out in a solvent mixture such as acetic acid and carbon tetrachloride. mdpi.com This system provides a potent source of electrophilic iodine for the substitution reaction.

Table 1: Examples of C-4 Iodination of Pyrazoles using I₂/HIO₃

| Starting Material | Product | Yield (%) | Reference |

|---|---|---|---|

| Substituted N-methyl pyrazoles | 4-Iodo-N-methyl pyrazoles | Not specified |

Note: The yields for specific substrates can vary based on the substituents present on the pyrazole ring.

N-Iodosuccinimide (NIS) is a versatile and widely used reagent for the electrophilic iodination of aromatic and heteroaromatic compounds, including pyrazoles. researchgate.netorganic-chemistry.org The reactivity of NIS can be enhanced by the addition of an acid catalyst, such as sulfuric acid, trifluoroacetic acid, or trifluoromethanesulfonic acid. mdpi.comresearchgate.netorganic-chemistry.org The choice of acid can influence the reaction's efficiency, with stronger acids enabling the iodination of even deactivated pyrazole rings. researchgate.net The reaction is often carried out in solvents like acetonitrile (B52724) or sulfuric acid. researchgate.net

Table 2: Iodination of Aromatic Compounds using NIS

| Substrate Type | Conditions | Outcome | Reference |

|---|---|---|---|

| Deactivated aromatic compounds | NIS in sulfuric acid, 0-20°C | Successful iodination | researchgate.net |

| Electron-rich aromatics | NIS in acetonitrile | Iodination without acid catalyst | researchgate.net |

Electrochemical methods offer a green and efficient alternative for the iodination of pyrazoles. mdpi.comresearchgate.net These strategies typically involve the anodic oxidation of an iodide source, such as potassium iodide (KI), in an undivided or divided electrochemical cell. researchgate.netrsc.org The electrogenerated electrophilic iodine species then reacts with the pyrazole substrate. The efficiency of electrochemical iodination can be influenced by the substituents on the pyrazole ring. researchgate.net For instance, the electrochemical iodination of 1,3-dimethylpyrazole (B29720) has been reported to yield the corresponding 4-iodo derivative. researchgate.net

Table 3: Yields of Electrochemical Iodination of Pyrazole Derivatives

| Starting Pyrazole | Product | Yield (%) | Reference |

|---|---|---|---|

| Pyrazole | 4-Iodopyrazole (B32481) | 57 | researchgate.net |

| 3,5-Dimethylpyrazole | 4-Iodo-3,5-dimethylpyrazole | 86 | researchgate.net |

Introduction of Fluorine Substituents onto Pyrazole Architectures

The incorporation of fluorine into a pyrazole ring can significantly alter its physicochemical properties. The synthesis of 5-fluoro-pyrazoles can be approached through various fluorination techniques.

Electrophilic fluorinating reagents are commonly employed for the direct introduction of fluorine onto heterocyclic rings. sci-hub.se Reagents such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) are powerful sources of electrophilic fluorine. sci-hub.seresearchgate.net The direct fluorination of pyrazoles with such reagents can lead to the formation of fluorinated pyrazoles. sci-hub.se The regioselectivity of the fluorination can be influenced by the substituents already present on the pyrazole ring. In some cases, direct fluorination of pyrazoles at the C-4 position with reagents like Selectfluor or dilute fluorine gas has been studied, often resulting in a mixture of mono- and difluorinated products. sci-hub.se

Table 4: Examples of Electrophilic Fluorination of Pyrazoles

| Fluorinating Agent | Substrate | Products | Isolated Yield (%) | Reference |

|---|---|---|---|---|

| Selectfluor | Pyrazoles | Mono- and difluoropyrazoles | 33-46 | sci-hub.se |

Synthesis via Fluorinated Precursors (e.g., α-fluoro-β-ketonitriles)

One effective strategy for synthesizing fluorinated heterocycles involves the use of small, fluorinated building blocks, which circumvents the need for potentially harsh fluorination steps at later stages of a synthesis. nih.gov The cyclization of α-fluoro-β-ketonitriles with hydrazine (B178648) derivatives is a notable method for producing aminofluoropyrazoles. nih.govresearchgate.net

This process typically begins with the formation of an α-fluoro-β-ketonitrile intermediate. This can be achieved by reacting an acyl chloride with fluoroacetonitrile (B113751) in the presence of a strong base, such as lithium bis(trimethylsilyl)amide (LHMDS). researchgate.net The resulting α-fluoro-β-ketonitrile is then subjected to a ring-closure reaction with a hydrazine derivative in a suitable solvent like ethanol. researchgate.net For the target molecule, 1,2-dimethylhydrazine (B38074) or a sequential reaction with methylhydrazine followed by N-alkylation would be required. While this route typically yields 5-amino-4-fluoropyrazoles, subsequent modifications, such as diazotization followed by a Sandmeyer-type reaction, would be necessary to introduce the iodo group at the 4-position and modify the amino group, making this a multi-step approach from the cyclized product.

A related approach utilizes potassium (Z)-2-cyano-2-fluoroethenolate, a fluorinated C3 building block. nih.gov This enolate salt can be synthesized in three steps starting from chloroacetamide. nih.gov The reaction of this precursor with hydrazine derivatives can produce 5-amino-4-fluoropyrazoles, although the efficiency may be lower compared to its reaction with amidines for pyrimidine (B1678525) synthesis. nih.gov

Table 1: Synthesis of Fluoropyrazoles from α-Fluoro-β-ketonitriles

| Precursor 1 | Precursor 2 | Reagents/Conditions | Product Type | Yield | Reference |

| Acyl Chloride | Fluoroacetonitrile | 1. LHMDS; 2. Hydrazine, Ethanol (reflux) | 4-Fluoro-2H-pyrazol-3-ylamines | 37-74% | researchgate.net |

| Potassium (Z)-2-cyano-2-fluoroethenolate | Hydrazine Derivatives | Mild Conditions | 5-Amino-4-fluoropyrazoles | Lower Efficiency | nih.gov |

Halogen Exchange Reactions for Fluorine Incorporation

Incorporating fluorine onto a pre-existing pyrazole ring is a direct and powerful method. While traditional halogen exchange (halex) reactions using sources like potassium fluoride (B91410) (KF) are known, the direct electrophilic fluorination of pyrazoles has emerged as a facile alternative. researchgate.net This approach commonly utilizes N-fluorobenzenesulfonimide (NFSI) as an electrophilic fluorine source. researchgate.netenamine.netx-mol.com

The reaction involves treating a substituted pyrazole with NFSI to directly install a fluorine atom at the C5 position. researchgate.netenamine.net To synthesize the target compound using this method, a precursor such as 4-iodo-1,3-dimethyl-1H-pyrazole would be required. The iodination of 1,3-dimethylpyrazole can be achieved through various methods, including electrochemical iodination or reaction with iodine in the presence of an oxidant. google.comresearchgate.net Once the 4-iodo precursor is obtained, direct fluorination with NFSI would yield the final product. This method has been successfully used to prepare the fungicide Penflufen and other functionalized 5-fluoropyrazoles. researchgate.netenamine.net

Table 2: Direct Fluorination of Pyrazoles

| Substrate | Fluorinating Agent | Product | Key Feature | Reference |

| Various Pyrazoles | N-Fluorobenzenesulfonimide (NFSI) | 5-Fluoropyrazoles | Facile, direct fluorination at C5 | researchgate.netenamine.netx-mol.com |

| Difluoromethyl-pyrazole compound | Elemental Fluorine (F₂) | 5-Fluoro-difluoromethyl-pyrazole | Direct fluorination with F₂ gas | justia.com |

De Novo Synthesis of the Pyrazole Ring System

Building the pyrazole ring from acyclic precursors is a fundamental and versatile approach. This can be achieved through cyclocondensation or cycloaddition reactions, allowing for the strategic placement of substituents.

Cyclocondensation Reactions with Hydrazine Derivatives

The reaction between a compound containing a 1,3-dielectrophilic system and a hydrazine derivative is a classic and widely used method for pyrazole synthesis. nih.govchim.it

The condensation of 1,3-dicarbonyl compounds with hydrazines is one of the most common routes to pyrazoles. nih.govresearchgate.net This reaction can be performed under various conditions, and the regioselectivity of the final product depends on the substituents of both the diketone and the hydrazine. nih.gov For the synthesis of this compound, a potential precursor would be a halogenated derivative of pentane-2,4-dione reacted with 1,2-dimethylhydrazine.

A general one-pot synthesis involves the in situ generation of the 1,3-diketone from a ketone and an acid chloride using a strong base like lithium bis(trimethylsilyl)amide (LiHMDS), followed by the addition of hydrazine. organic-chemistry.org This method is highly efficient and tolerates a wide range of functional groups. organic-chemistry.org However, when using an unsymmetrical hydrazine like methylhydrazine, a mixture of regioisomers can be formed, which is a potential limitation. nih.govbeilstein-journals.org

Table 3: Pyrazole Synthesis from 1,3-Diketones

| 1,3-Diketone Source | Hydrazine | Reagents/Conditions | Product | Key Feature | Reference |

| Ketone + Acid Chloride | Hydrazine | LiHMDS, Toluene | Substituted Pyrazoles | One-pot, in situ diketone formation | organic-chemistry.org |

| 1,3-Dicarbonyl compounds | Substituted Hydrazines | Conventional heating | Regioisomeric Pyrazoles | Regioselectivity depends on substituents | nih.gov |

| 1,3-Diketones, Aldehydes | Hydrazines | Ionic Liquid [bmim][InCl₄] | Persubstituted Pyrazoles | High regioselectivity and yield | nih.govbeilstein-journals.org |

The cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds, such as vinyl ketones, provides another robust pathway to pyrazoles. mdpi.comnih.gov This reaction typically proceeds through a pyrazoline intermediate, which is subsequently oxidized to the aromatic pyrazole. nih.gov The reaction of α,β-ethylenic ketones with hydrazine derivatives is a well-established method for forming the pyrazole ring. nih.gov For the target molecule, a suitably substituted vinyl ketone bearing fluoro, iodo, and methyl groups would be required to react with 1,2-dimethylhydrazine.

[3+2] Cycloaddition Strategies

[3+2] Cycloaddition reactions, also known as 1,3-dipolar cycloadditions, are a powerful tool for constructing five-membered heterocyclic rings like pyrazoles. organic-chemistry.orgbohrium.com This strategy involves the reaction of a 1,3-dipole (e.g., a diazo compound or nitrile imine) with a dipolarophile (e.g., an alkene or alkyne). mdpi.combohrium.com

The synthesis of pyrazoles via the [3+2] cycloaddition of diazo compounds with olefins or alkynes is a common approach. bohrium.com To construct the this compound scaffold, one could envision a reaction between a fluorinated and iodinated alkene or alkyne derivative and a diazo compound, followed by N-methylation. For instance, a silver-mediated [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes provides a mild and versatile route to pyrazoles. organic-chemistry.org Similarly, transition-metal-free cycloadditions between diazoacetonitrile and nitroolefins have been developed, offering high yields and regioselectivity. organic-chemistry.org These strategies highlight the modularity of cycloaddition reactions in accessing complex pyrazole structures. nih.govbeilstein-journals.org

Table 4: [3+2] Cycloaddition Routes to Pyrazoles

| 1,3-Dipole | Dipolarophile | Catalyst/Conditions | Product Type | Key Feature | Reference |

| N-isocyanoiminotriphenylphosphorane | Terminal Alkynes | Silver-mediated | Pyrazoles | Mild conditions, broad scope | organic-chemistry.org |

| Diazoacetonitrile | Nitroolefins | Transition-metal-free | Cyanopyrazoles | High yield and regioselectivity | organic-chemistry.org |

| Diazo compounds | Enones | TMEDA, Toluene, 110 °C | Substituted Pyrazoles | Efficient for β-substituted enones | bohrium.com |

| α-Diazoesters/amides | Terminal Olefins | Oxone, CTAB | 3,5-Substituted Pyrazoles | Oxidative cycloaddition, good yields | mdpi.com |

Multicomponent Reaction Sequences

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. beilstein-journals.orgnih.gov This strategy is a major tool in modern pyrazole synthesis. rsc.org A common MCR for pyrazole synthesis involves the reaction of an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate. nih.govrsc.org These reactions can be promoted by various catalysts, including sodium gluconate and taurine, and can often be performed in green solvents like water. rsc.org

Sequential Introduction of Halogens and Alkyl Groups

The synthesis of a specifically substituted compound like this compound often involves the functionalization of a pre-formed pyrazole ring. This requires careful consideration of the order of reactions to achieve the desired substitution pattern.

Functionalization of Pre-existing Pyrazole Cores (e.g., 5-chloro-1,3-dimethyl-1H-pyrazole)

A direct and effective method for synthesizing a di-halogenated pyrazole is through the functionalization of an existing halogenated pyrazole. For example, the target compound's chlorinated analogue, 5-chloro-4-iodo-1,3-dimethyl-1H-pyrazole, can be synthesized directly from the commercially available 5-chloro-1,3-dimethyl-1H-pyrazole. researchgate.netmdpi.com The reaction involves the iodination of the pyrazole core at the C-4 position using a mixture of iodine (I₂) and iodic acid (HIO₃) in refluxing acetic acid, affording the product in good yield (75%). researchgate.netmdpi.com This demonstrates the feasibility of introducing an iodine atom onto a pre-existing chloro-dimethyl-pyrazole scaffold. researchgate.net

| Starting Material | Reagents | Conditions | Product | Yield |

| 5-chloro-1,3-dimethyl-1H-pyrazole | I₂, HIO₃ | Acetic acid, reflux | 5-chloro-4-iodo-1,3-dimethyl-1H-pyrazole | 75% |

Order of Halogenation (Fluorination vs. Iodination) and Alkylation

The order in which functional groups are introduced is critical due to the directing effects of the substituents and the reactivity of the pyrazole ring.

Alkylation: The N-alkylation of the pyrazole ring is a fundamental step. Pyrazole reacts with alkyl halides to first form an N-alkyl pyrazolium (B1228807) salt, which can then be deprotonated to yield the N-alkyl pyrazole. rrbdavc.org

Halogenation: The halogenation of a pyrazole ring typically occurs at the C-4 position with high regioselectivity, as this position is most susceptible to electrophilic substitution. researchgate.netslideshare.net If the C-4 position is already occupied, halogenation may occur at other positions, often requiring more forceful conditions. researchgate.net

Fluorination: Introducing fluorine can be challenging. While direct electrophilic fluorination is possible, other strategies are often used. thieme-connect.de One approach involves constructing the ring from fluorinated building blocks. thieme-connect.degoogle.com For instance, 5-fluoro-1H-pyrazoles can be synthesized by reacting specific fluorinated olefins with a hydrazine. google.com

Iodination: As demonstrated, iodination at the C-4 position of an N-alkylated pyrazole is a straightforward process. researchgate.netmdpi.com

Given these principles, a plausible synthetic sequence for this compound would likely involve the initial formation of a 5-fluoro-1,3-dimethyl-1H-pyrazole core. This could be achieved through a cyclization reaction using a fluorinated precursor. Subsequently, the C-4 position of this fluorinated pyrazole would be iodinated using an electrophilic iodine source, taking advantage of the ring's natural reactivity at that site.

Flow Chemistry Methodologies for Pyrazole Synthesis

Flow chemistry, or continuous flow processing, has emerged as a significant and powerful technology in modern organic synthesis, offering numerous advantages over traditional batch methods for the production of heterocyclic compounds like pyrazoles. mdpi.comscilit.com This methodology involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. mdpi.comnih.gov The key benefits of this approach include superior control over reaction parameters such as temperature, pressure, and reaction time, leading to enhanced reaction efficiency, higher yields, and improved selectivity. researchgate.netspringerprofessional.de Furthermore, the high surface-area-to-volume ratio in microreactors allows for excellent heat transfer, which is crucial for managing highly exothermic reactions safely. nih.govspringerprofessional.de This technology is particularly advantageous for reactions involving hazardous intermediates, such as diazo compounds, as it allows them to be generated and consumed in situ, minimizing risks. mit.edunih.gov

The application of flow chemistry has been successfully demonstrated in the synthesis of a wide variety of pyrazole derivatives, including those with functionalization relevant to the structure of this compound, such as fluorinated substituents.

A notable example is the rapid and modular continuous flow synthesis of highly functionalized fluorinated pyrazoles developed by Britton and Jamison. mit.edunih.gov This method utilizes a telescoped, multi-step process where fluorinated amines are passed through sequential reactor coils to mediate the formation of diazoalkanes, followed by a [3+2] cycloaddition. mit.edunih.gov This assembly-line approach enables the synthesis of a diverse library of pyrazoles and can be adapted for subsequent modifications like N-alkylation. mit.edunih.gov The use of continuous flow allows for superheating solvents like dichloromethane (B109758) (DCM) safely above their atmospheric boiling points by operating under back pressure, which significantly improves reaction kinetics and removes the need for catalysts in certain cycloaddition steps. mit.edu

Detailed research findings from various studies highlight the versatility of flow chemistry for pyrazole synthesis:

Synthesis of Fluorinated Pyrazoles: Mertens et al. developed a flow synthesis using a self-made microreactor to produce fluorinated diazoalkanes, which were then used in [2+3] cycloaddition reactions with alkynes to yield fluorine-substituted pyrazoles in moderate to excellent yields (64–99%). mdpi.com

Two-Step Tandem Synthesis: A process developed by GalChimia demonstrates a two-stage synthesis of pyrazoles from acetophenones in flow. galchimia.com The first step involves the condensation of an acetophenone (B1666503) with dimethylformamide dimethyl acetal (B89532) (DMADMF) to form an enaminone intermediate, which is then reacted with hydrazine in a second connected reactor to generate the final pyrazole product. galchimia.com

Multistep Synthesis of Disubstituted Pyrazoles: Ötvös et al. reported an uninterrupted two-step flow strategy for synthesizing 3,5-disubstituted pyrazoles from terminal alkynes and hydrazine monohydrate. mdpi.comrsc.org The process involves a copper-catalyzed homocoupling of the alkyne to form a 1,3-diyne intermediate, which then undergoes a Cope-type hydroamination with hydrazine to yield the product with very good yields (84–90%). mdpi.comrsc.org

The data below summarizes key parameters from selected flow chemistry methodologies for synthesizing various pyrazole derivatives, illustrating the range of conditions and outcomes achievable.

| Reaction Type | Reactants | Key Reagents/Conditions | Residence Time | Yield | Reference |

|---|---|---|---|---|---|

| [3+2] Cycloaddition | Fluorinated amines, Alkynes | tBuONO, AcOH, DCM; High Temperature/Pressure | 1–60 min | 48–99% | mit.edu |

| Condensation | Acetophenones, Hydrazine | DMADMF, DMF; 170 °C | ~20 min | High Yields | galchimia.com |

| Alkyne Homocoupling / Hydroamination | Terminal alkynes, Hydrazine monohydrate | Copper catalyst | Not specified | 84–90% | mdpi.comrsc.org |

| [2+3] Cycloaddition | Fluorinated diazoalkanes, Alkynes | Self-made microreactor | Not specified | 64–99% | mdpi.com |

These examples underscore the capacity of flow chemistry to provide safe, efficient, and scalable routes to complex heterocyclic molecules. nih.govresearchgate.net The precise control over reaction conditions is particularly suited for introducing sensitive functional groups, such as halogens, and for constructing the substituted pyrazole core, making it a highly relevant and powerful methodology for the synthesis of compounds like this compound.

Chemical Reactivity and Derivatization of 5 Fluoro 4 Iodo 1,3 Dimethyl 1h Pyrazole

Reactivity of the Iodo-Substituent at C-4

The iodine atom at the C-4 position of the pyrazole (B372694) ring is the primary site of reactivity for derivatization. Its susceptibility to oxidative addition with transition metals like palladium makes it an excellent leaving group in numerous cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Transition Metal-Catalyzed Cross-Coupling Reactions

The C-I bond is well-suited for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. The general order of reactivity for (hetero)aryl halides in these reactions is I > Br > Cl, making 4-iodopyrazoles highly valuable substrates. rsc.orgmdpi.com

The Suzuki-Miyaura coupling, which forges a new C-C bond between an organohalide and an organoboron compound, is a robust method for the arylation, vinylation, or alkylation of the pyrazole core. Studies on various 4-iodopyrazoles demonstrate their successful participation in this reaction. rsc.orgnih.gov For instance, the coupling of 1-aryl-3-(trifluoromethyl)-4-iodo-1H-pyrazole with phenylboronic acid, catalyzed by Pd(PPh₃)₄ with a potassium carbonate base, proceeds to yield the corresponding 4-phenylpyrazole. rsc.org This indicates that 5-Fluoro-4-iodo-1,3-dimethyl-1H-pyrazole is an excellent candidate for similar transformations. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base in a suitable solvent system. nih.govrsc.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of a 4-Iodopyrazole (B32481) Analog

| Reactant A | Reactant B | Catalyst | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 1-(p-tolyl)-3-(trifluoromethyl)-4-iodo-1H-pyrazole | Phenylboronic acid | Pd(PPh₃)₄ (30 mol%) | K₂CO₃ | THF/H₂O | 56% | rsc.org |

The Sonogashira coupling provides a direct route to 4-alkynylpyrazoles by reacting the 4-iodo substituent with a terminal alkyne. This reaction is typically co-catalyzed by palladium and copper salts. rsc.orgresearchgate.net The high reactivity of the C-I bond makes 4-iodopyrazoles, including the closely related 5-chloro-4-iodo-1,3-dimethyl-1H-pyrazole, ideal precursors for Sonogashira-type couplings. mdpi.comresearchgate.net In a comparative study, the Sonogashira coupling of a 4-iodopyrazole with phenylacetylene (B144264) proceeded in over 90% yield, showcasing the efficiency of this transformation. rsc.org

Table 2: Representative Conditions for Sonogashira Coupling of a 4-Iodopyrazole Analog

| Reactant A | Reactant B | Pd Catalyst | Cu Co-catalyst | Base/Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 1-(p-tolyl)-3-(trifluoromethyl)-4-iodo-1H-pyrazole | Phenylacetylene | Pd(PPh₃)₄ (10 mol%) | CuI (10 mol%) | Et₃N/THF | 80 °C | >90% | rsc.org |

The Heck-Mizoroki reaction enables the synthesis of 4-alkenylpyrazoles through the palladium-catalyzed coupling of the 4-iodopyrazole with an alkene. clockss.org Research on 1-protected-4-iodo-1H-pyrazoles shows that the reaction proceeds efficiently with various alkenes, such as acrylates and styrene, to yield the corresponding 4-alkenyl products. The choice of ligand, such as P(OEt)₃, and the N-protecting group (e.g., trityl) can be crucial for achieving high yields. clockss.org This methodology offers a direct pathway to functionalize the C-4 position with vinyl groups.

Table 3: Heck-Mizoroki Reaction of a 1-Protected-4-Iodopyrazole

| Reactant A | Reactant B | Catalyst System | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 4-Iodo-1-trityl-1H-pyrazole | Methyl acrylate | Pd(OAc)₂ / P(OEt)₃ | Et₃N | DMF | 95% | clockss.org |

While specific examples utilizing this compound are not prevalent, the potential for it to undergo Stille, Kumada, and Negishi couplings is high based on the established reactivity of aryl iodides.

Stille Coupling : This reaction couples the organohalide with an organotin compound. organic-chemistry.orgwikipedia.org Given its versatility and the high reactivity of the C-I bond, 4-iodopyrazoles are expected to be competent substrates for Stille reactions, allowing for the introduction of various aryl, vinyl, or alkyl groups. libretexts.org

Kumada Coupling : This reaction utilizes a Grignard reagent (organomagnesium halide) as the coupling partner, typically with a nickel or palladium catalyst. organic-chemistry.orgwikipedia.org The Kumada coupling has been successfully applied to 4-halopyrazoles, with 4-iodopyrazoles showing excellent reactivity compared to their bromo-analogs, leading to high yields of 4-arylpyrazoles. clockss.org

Negishi Coupling : Involving the reaction of an organohalide with an organozinc reagent, the Negishi coupling is a powerful C-C bond-forming tool. wikipedia.org The reaction is known to work with a wide variety of organic halides and organozinc compounds. organic-chemistry.org Notably, 4-iodopyrazoles have been shown to undergo homocoupling under Negishi reaction conditions, further supporting their potential as substrates in cross-coupling variants. researchgate.net

Nucleophilic Displacement of Iodine

Direct nucleophilic aromatic substitution (SNAr) of the iodine on an unactivated aryl iodide is generally difficult. However, the functionalization of the C-4 position of 4-iodopyrazoles can be achieved through copper-catalyzed nucleophilic substitution reactions. For example, a CuI-catalyzed coupling protocol has been developed for the direct 4-alkoxylation of 4-iodo-1H-pyrazoles using various alcohols as nucleophiles. nih.govsemanticscholar.org The reaction proceeds under microwave irradiation in the presence of a copper(I) iodide catalyst, a phenanthroline ligand, and a strong base like potassium t-butoxide, affording 4-alkoxypyrazoles in moderate to good yields. nih.gov This demonstrates a viable pathway for introducing oxygen-based nucleophiles at the C-4 position, overcoming the inherent low reactivity of the aryl iodide towards traditional SNAr.

Table 4: Copper-Catalyzed Nucleophilic Displacement of Iodine on a 4-Iodopyrazole

| Substrate | Nucleophile (Solvent) | Catalyst System | Base | Conditions | Yield | Reference |

|---|

Reactivity of the Fluoro-Substituent at C-5

The fluorine atom at the C-5 position significantly modulates the electronic properties and reactivity of the pyrazole ring. Its influence is twofold, stemming from its high electronegativity and the strength of the carbon-fluorine bond.

Influence of Fluorine on Ring Reactivity

Fluorine is the most electronegative element, and its presence on an aromatic ring introduces strong inductive electron withdrawal. olemiss.edu This effect decreases the electron density of the pyrazole ring, which can deactivate it towards electrophilic attack. Conversely, this electron-withdrawing nature can activate the ring system for nucleophilic substitution reactions.

Potential for Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a primary pathway for the functionalization of haloarenes. The reaction typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (Meisenheimer complex). nih.govsemanticscholar.org

In the context of SNAr, the fluorine atom can serve as a competent leaving group. Paradoxically, while the C-F bond is the strongest among the carbon-halogen bonds, fluorine's high electronegativity makes the attached carbon atom highly electrophilic and accelerates the initial, rate-determining nucleophilic attack. youtube.com For SNAr reactions on polyhalogenated heterocycles, this can lead to a preference for displacing fluoride (B91410) over other halogens.

Reactivity of the Pyrazole Heterocycle

The pyrazole core itself possesses distinct reactive sites, although in this compound, most of these are substituted.

Electrophilic Substitution at Remaining Ring Positions

The pyrazole ring is generally susceptible to electrophilic aromatic substitution, with the C-4 position being the most nucleophilic and thus the most common site of attack. nih.gov In the parent compound, 1,3-dimethylpyrazole (B29720), electrophiles such as nitrating or halogenating agents would preferentially react at the C-4 position. rsc.org

For this compound, the C-4 position is already occupied by an iodo substituent. The synthesis of the closely related analog, 5-chloro-4-iodo-1,3-dimethyl-1H-pyrazole, is achieved through the direct iodination of 5-chloro-1,3-dimethyl-1H-pyrazole at the C-4 position. mdpi.comresearchgate.net This provides strong evidence that this position is the most activated site for electrophilic attack in the 5-halo-1,3-dimethyl-1H-pyrazole system. As the C-3, C-5, and both nitrogen positions are already substituted, there are no available positions on the pyrazole ring for further classical electrophilic aromatic substitution.

N-Alkylation and Other N-Derivatizations

The subject molecule, this compound, already possesses methyl groups on both the N-1 and C-3 positions, meaning it is a fully substituted N-alkyl pyrazole. The N-alkylation of pyrazoles is a fundamental derivatization method, typically proceeding via the deprotonation of an N-H bond with a base, followed by reaction with an alkyl halide electrophile. semanticscholar.org Alternative methods include acid-catalyzed reactions, Mitsunobu reactions, and enzymatic alkylations. semanticscholar.orgnih.gov

For unsymmetrical pyrazoles, N-alkylation can result in a mixture of two regioisomers, with the outcome often controlled by steric and electronic factors. mdpi.compublish.csiro.auresearchgate.net However, since the nitrogen atoms in this compound are already substituted, further reaction at these sites would not be a standard N-alkylation but rather a quaternization. Reaction with a potent alkylating agent, such as methyl iodide or methyl triflate, could lead to the formation of a positively charged pyrazolium (B1228807) salt. This quaternization would introduce a third substituent onto one of the ring nitrogen atoms, significantly altering the electronic properties and solubility of the molecule.

Chemoselectivity in Reactions Involving Multiple Halogens

The presence of both fluorine and iodine on the same pyrazole ring presents a significant question of chemoselectivity in derivatization reactions, particularly in transition-metal-catalyzed cross-coupling. The reactivity of a carbon-halogen bond in these reactions is inversely related to its bond dissociation energy.

The generally accepted order of reactivity for (hetero)aryl halides in common palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) is: C-I > C-Br > C-OTf ≥ C-Cl >> C-F nih.govmdpi.com

This trend is well-documented for pyrazolyl halides, where a distinct preference for the reaction of iodides over bromides and chlorides is observed. mdpi.comresearchgate.net The C-I bond is significantly weaker and more polarizable than the C-F bond, making it far more susceptible to oxidative addition to a low-valent metal center, which is typically the rate-determining step in the catalytic cycle. baranlab.org Consequently, subjecting this compound to typical cross-coupling conditions would result in the selective functionalization at the C-4 position, leaving the C-5 fluoro substituent intact. This provides a powerful synthetic handle for introducing new carbon-carbon or carbon-heteroatom bonds at the C-4 position.

Conversely, under SNAr conditions, this reactivity pattern is often inverted. As discussed in section 3.2.2, the high electronegativity of fluorine makes the C-5 position a more favorable site for nucleophilic attack than the C-4 position. Therefore, a clear chemoselectivity can be achieved based on the choice of reaction conditions, as summarized in the table below.

| Reaction Type | Reactive Position | Typical Reagents | Rationale |

|---|---|---|---|

| Transition-Metal Cross-Coupling (e.g., Suzuki, Sonogashira) | C-4 (Iodo) | Pd catalyst, boronic acid/alkyne, base | Lower C-I bond dissociation energy facilitates oxidative addition. mdpi.comresearchgate.net |

| Nucleophilic Aromatic Substitution (SNAr) | C-5 (Fluoro) | Strong nucleophile (e.g., alkoxide, amine), potentially harsh conditions | High electronegativity of F activates the C-5 position for nucleophilic attack. youtube.com |

This predictable and orthogonal reactivity makes this compound a versatile building block for the synthesis of complex, polysubstituted pyrazole derivatives.

Spectroscopic Characterization and Structural Elucidation of 5 Fluoro 4 Iodo 1,3 Dimethyl 1h Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for elucidating the precise connectivity and chemical environment of atoms within a molecule. For 5-Fluoro-4-iodo-1,3-dimethyl-1H-pyrazole, a combination of ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR, supplemented by two-dimensional techniques, would provide a complete picture of its structure.

The ¹H NMR spectrum of this compound is expected to be relatively simple, featuring two singlets corresponding to the two methyl groups.

N-CH₃ (1-methyl): The protons of the methyl group attached to the N1 position of the pyrazole (B372694) ring are anticipated to appear as a singlet. In the chloro-analogue, this signal is observed at approximately 3.84 ppm. researchgate.netmdpi.com The high electronegativity of the adjacent nitrogen atom deshields these protons, resulting in a downfield shift.

C-CH₃ (3-methyl): The protons of the methyl group at the C3 position are also expected to produce a singlet. This signal is typically found further upfield compared to the N-methyl protons, around 2.22 ppm in the chloro-analogue, due to the lesser deshielding effect. researchgate.netmdpi.com

The substitution of fluorine for chlorine at the C5 position is not expected to cause a significant shift in the proton signals, as the effect is transmitted over several bonds. However, minor variations may be observed.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| N-CH₃ | ~3.8 | Singlet |

The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule. For this compound, five distinct signals are expected. The presence of the highly electronegative fluorine atom will introduce characteristic splitting patterns (C-F coupling) for the carbon atoms in its vicinity.

C3 and C5: These carbons are directly bonded to the pyrazole ring nitrogens. C5, being directly attached to the fluorine atom, will exhibit a large one-bond coupling constant (¹JCF) and a significant downfield shift. C3 will also be deshielded. In the chloro-analogue, C3 and C5 resonate at approximately 150.4 ppm and 131.3 ppm, respectively. researchgate.netmdpi.com For the fluoro compound, the C5 signal is expected to be significantly shifted and split.

C4: This carbon is bonded to the iodine atom. The heavy iodine atom is known to induce an upfield shift (the "heavy atom effect"). In the chloro-analogue, the C4 signal appears at a remarkably upfield position of around 60.8 ppm. researchgate.netmdpi.com A similar upfield shift is anticipated for the fluoro derivative. This carbon will also likely show a two-bond coupling to the fluorine (²JCF).

Methyl Carbons: The carbons of the N-CH₃ and C-CH₃ groups are expected at approximately 37.1 ppm and 14.4 ppm, respectively, as seen in the chloro-analogue. researchgate.netmdpi.com The N-CH₃ carbon is more deshielded due to its attachment to the nitrogen atom.

Table 2: Predicted ¹³C NMR Chemical Shifts and C-F Coupling for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) |

|---|---|---|

| C3 | ~150 | Small (e.g., ³JCF) |

| C4 | ~60 | ²JCF |

| C5 | >130 | Large (e.g., ¹JCF) |

| N-CH₃ | ~37 | Small (e.g., ⁴JCF) |

¹⁹F NMR is a crucial technique for the direct observation of the fluorine atom. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal will be characteristic of a fluorine atom attached to an aromatic heterocyclic ring. The precise chemical shift will be influenced by the electronic effects of the other substituents on the pyrazole ring, namely the iodo and two methyl groups. Due to the lack of neighboring protons, this signal is expected to be a singlet, although long-range couplings to the methyl protons might cause some broadening.

The pyrazole ring contains two distinct nitrogen environments, N1 and N2, which can be characterized by ¹⁵N NMR spectroscopy. In the case of the analogous 5-chloro-4-iodo-1,3-dimethyl-1H-pyrazole, these nitrogens exhibit chemical shifts at approximately -186.1 ppm (N1) and -77.5 ppm (N2), referenced against external nitromethane. researchgate.netmdpi.com Similar values are expected for the fluoro derivative, with potential minor shifts due to the different electronic influence of fluorine compared to chlorine. The N1, being a pyrrole-type nitrogen, is typically more shielded than the pyridine-type N2.

COSY (Correlation Spectroscopy): While not particularly informative for this molecule due to the absence of H-H coupling, a COSY spectrum would confirm the lack of correlation between the two methyl singlets.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate the proton signals of the methyl groups to their directly attached carbon atoms, confirming the assignments made in the ¹H and ¹³C NMR spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful technique for establishing long-range connectivity. For instance, correlations would be expected between the N-CH₃ protons and the C5 and N1 carbons, and between the C-CH₃ protons and the C3 and C4 carbons. These correlations would definitively establish the substitution pattern on the pyrazole ring.

Infrared (IR) Spectroscopy for Vibrational Modes

Infrared spectroscopy provides information about the vibrational modes of the molecule, which is characteristic of the functional groups present. The IR spectrum of this compound is expected to show several key absorption bands.

C-H Stretching: Vibrations corresponding to the C-H stretching of the methyl groups are expected in the region of 2900-3000 cm⁻¹. researchgate.netmdpi.com

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyrazole ring typically appear in the 1400-1600 cm⁻¹ region.

C-F Stretching: A strong absorption band characteristic of the C-F bond stretching is expected, typically in the range of 1000-1250 cm⁻¹. The exact position would be diagnostic for the fluoro-substituted pyrazole.

C-I Stretching: The C-I stretching vibration occurs at lower frequencies, typically below 600 cm⁻¹, and may be difficult to observe on a standard mid-IR spectrometer.

Methyl Bending: Vibrations associated with the bending of the C-H bonds in the methyl groups are expected around 1350-1450 cm⁻¹.

The IR spectrum of the chloro-analogue shows prominent peaks at 2923, 1497, 1350, 1271, 1107, 1053, 1022, and 638 cm⁻¹. researchgate.netmdpi.com The spectrum of the fluoro-derivative is expected to be broadly similar, with the most significant difference being the presence of a strong C-F stretching band.

Table 3: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| C-H Stretching (methyl) | 2900 - 3000 |

| C=N / C=C Stretching (ring) | 1400 - 1600 |

| C-H Bending (methyl) | 1350 - 1450 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. This measurement allows for the determination of a molecule's exact molecular weight and can provide valuable information about its structure through the analysis of fragmentation patterns.

A theoretical analysis would predict that under electron ionization (EI), the molecule would first form a molecular ion. Subsequent fragmentation could involve the loss of an iodine atom, a methyl group, or other neutral fragments, leading to a series of daughter ions. The precise m/z values and relative intensities of these fragments would constitute the mass spectrum, serving as a fingerprint for the compound's identification.

Table 1: Theoretical Isotopic Molecular Weight of this compound

| Element | Symbol | Count | Atomic Mass | Total Mass |

|---|---|---|---|---|

| Carbon | C | 5 | 12.011 | 60.055 |

| Hydrogen | H | 6 | 1.008 | 6.048 |

| Fluorine | F | 1 | 18.998 | 18.998 |

| Iodine | I | 1 | 126.904 | 126.904 |

| Nitrogen | N | 2 | 14.007 | 28.014 |

| Total | | | | 239.999 |

Note: This table represents calculated molecular weight and does not reflect experimental mass spectrometry data.

X-ray Crystallography for Solid-State Structure Determination

A search of publicly available scientific databases and literature did not yield any published single-crystal X-ray diffraction data for this compound. Therefore, a detailed description of its solid-state structure, including unit cell parameters, space group, and intermolecular interactions, cannot be provided at this time.

Structural studies on analogous pyrazole derivatives reveal that the pyrazole ring is typically planar. nsf.govmdpi.com The substituents at positions 1, 3, 4, and 5 would lie in or close to this plane. In the solid state, molecules would be expected to pack in a specific arrangement influenced by intermolecular forces such as dipole-dipole interactions and potential weak hydrogen bonds or halogen bonds. The determination of the crystal structure for this compound would require the growth of a suitable single crystal followed by analysis using an X-ray diffractometer.

Table 2: Expected Structural Information from X-ray Crystallography

| Parameter | Description | Status for this compound |

|---|---|---|

| Crystal System | The symmetry of the unit cell (e.g., monoclinic, orthorhombic). | Data Not Available |

| Space Group | The set of symmetry operations for the crystal. | Data Not Available |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). | Data Not Available |

| Bond Lengths | The distances between bonded atoms (e.g., C-F, C-I, N-C). | Data Not Available |

| Bond Angles | The angles formed by three connected atoms (e.g., C-N-N). | Data Not Available |

Note: This table outlines the type of data obtained from X-ray crystallography; specific values for the title compound are currently unavailable.

Theoretical and Computational Investigations of 5 Fluoro 4 Iodo 1,3 Dimethyl 1h Pyrazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. researchgate.net DFT calculations are instrumental in predicting a wide range of properties for pyrazole (B372694) derivatives. semanticscholar.org

A fundamental step in any computational study is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular geometry. For 5-Fluoro-4-iodo-1,3-dimethyl-1H-pyrazole, DFT methods, such as the B3LYP functional combined with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to locate the geometry corresponding to the lowest energy state. nih.gov

Conformational analysis would also be performed, particularly focusing on the orientation of the methyl groups. Although the pyrazole ring itself is rigid, rotations around the single bonds connecting the methyl groups to the ring can lead to different conformers. Computational methods can map the potential energy surface associated with these rotations to identify the most stable conformations and the energy barriers between them.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative) (Note: The following data is illustrative of what a DFT calculation would produce and is not based on published results for this specific molecule.)

| Parameter | Value |

|---|---|

| C4-I Bond Length | ~2.10 Å |

| C5-F Bond Length | ~1.35 Å |

| N1-N2 Bond Length | ~1.37 Å |

| C3-C4-C5 Bond Angle | ~108° |

The electronic properties of a molecule are key to understanding its reactivity. DFT calculations provide detailed information about the distribution of electrons within the molecule. A critical aspect of this is the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's chemical stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. For this compound, the electron-withdrawing nature of the fluorine and iodine atoms is expected to influence the energies of these orbitals.

Table 2: Predicted Frontier Molecular Orbital Energies (Illustrative) (Note: The following data is illustrative and not based on published results for this specific molecule.)

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 eV |

| LUMO | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

Computational methods can predict various spectroscopic properties, which can be invaluable for identifying and characterizing a compound. DFT calculations can provide theoretical predictions of Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. jocpr.com

Theoretical ¹H and ¹³C NMR chemical shifts can be calculated and compared to experimental spectra to aid in signal assignment. researchgate.net For this compound, calculations would predict the chemical shifts for the methyl protons and carbons, as well as the pyrazole ring carbons, taking into account the electronic effects of the fluoro and iodo substituents.

Similarly, the calculation of vibrational frequencies can predict the IR spectrum. Each calculated frequency corresponds to a specific vibrational mode of the molecule (e.g., C-H stretching, C-F stretching, ring deformations). These predicted spectra can be compared with experimental data to confirm the structure of the synthesized compound. Studies on other halogenated pyrazoles have shown good agreement between theoretical and experimental spectroscopic data. semanticscholar.orgresearchgate.net

DFT provides a framework for calculating various reactivity descriptors that offer insights into a molecule's chemical behavior. The Molecular Electrostatic Potential (MEP) map visually represents the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack. For the title compound, the MEP would likely show negative potential around the nitrogen atoms and the fluorine atom, and positive potential around the hydrogen atoms of the methyl groups.

Fukui functions are another set of descriptors that identify the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. These functions analyze how the electron density changes upon the addition or removal of an electron, pinpointing the atoms that are most likely to participate in a chemical reaction.

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For reactions involving this compound, such as nucleophilic substitution or cross-coupling reactions, DFT can be used to map out the entire reaction pathway.

This involves identifying the structures of the reactants, products, and any intermediates, as well as locating the transition state—the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. By comparing the activation energies of different possible pathways, the most likely reaction mechanism can be determined.

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) are models that correlate the chemical structure of a series of compounds with their reactivity. While a QSRR study would require a dataset of related pyrazole derivatives, the computational descriptors calculated for this compound could serve as valuable data points in such a model.

Descriptors such as HOMO and LUMO energies, dipole moment, and atomic charges can be used as variables in a QSRR model to predict the reactivity of new, unsynthesized pyrazole derivatives. These models are particularly useful in the rational design of new compounds with desired chemical properties.

Molecular Dynamics Simulations (if applicable for conformational studies)

A comprehensive search of available scientific literature did not yield specific molecular dynamics (MD) simulation studies focused on this compound. Such simulations are powerful computational methods used to understand the dynamic behavior of molecules over time, providing insights into their conformational flexibility, structural stability, and interactions with their environment. While direct experimental or computational studies on this specific compound are not publicly available, this section outlines the theoretical application and potential insights that could be gained from performing molecular dynamics simulations on this compound.

Molecular dynamics simulations for a molecule like this compound would involve computationally modeling the movement of its atoms over a period of time. This would be achieved by solving Newton's equations of motion for the system, where the forces between atoms are described by a force field. The simulation would provide a trajectory of the molecule, detailing the positions and velocities of all its atoms at different time points.

The primary application of MD simulations for this compound would be to explore its conformational landscape. The pyrazole ring itself is a rigid aromatic heterocycle. However, the methyl groups attached to the nitrogen and carbon atoms can rotate. While these rotations are relatively simple, MD simulations could provide detailed information on the preferred orientations of these methyl groups and the energy barriers associated with their rotation. This can be particularly relevant in understanding how the molecule might interact with other molecules or surfaces.

A hypothetical molecular dynamics study would involve several key steps:

System Setup: A 3D model of this compound would be generated. This model would then be placed in a simulation box, often solvated with a chosen solvent (e.g., water or an organic solvent) to mimic experimental conditions.

Force Field Selection: An appropriate force field would be chosen to describe the interatomic forces. Force fields are collections of parameters that define the potential energy of the system as a function of its atomic coordinates.

Simulation Protocol: The simulation would be run for a specified amount of time (from nanoseconds to microseconds) at a given temperature and pressure.

Data Analysis: The resulting trajectory would be analyzed to extract information about the molecule's conformational dynamics.

The analysis of the simulation data could provide insights into various properties of this compound. For instance, the root-mean-square deviation (RMSD) of the atomic positions could be calculated to assess the structural stability of the molecule over time. The root-mean-square fluctuation (RMSF) of each atom would highlight the more flexible regions of the molecule, such as the hydrogen atoms of the methyl groups.

Furthermore, by analyzing the dihedral angles associated with the methyl group rotations, a picture of the conformational preferences could be built. This information could be used to construct a potential energy surface, illustrating the low-energy (and therefore more probable) conformations of the molecule.

While no specific data is available, a hypothetical data table summarizing the kind of results that could be obtained from such a study is presented below for illustrative purposes.

Table 1: Hypothetical Conformational Analysis Data from a Molecular Dynamics Simulation of this compound

| Parameter | Hypothetical Value | Description |

|---|---|---|

| Average RMSD of pyrazole ring | 0.5 Å | Indicates high structural stability of the heterocyclic core. |

| Average RMSF of N-methyl group | 1.2 Å | Suggests moderate flexibility and rotation of this group. |

| Average RMSF of C-methyl group | 1.1 Å | Suggests moderate flexibility and rotation of this group. |

| Predominant N-CH₃ Dihedral Angle | 60° ± 15° | Indicates a preferred staggered conformation relative to the ring. |

Applications of 5 Fluoro 4 Iodo 1,3 Dimethyl 1h Pyrazole As a Synthetic Building Block

Precursor for Advanced Pyrazole-Based Scaffolds

The pyrazole (B372694) nucleus is a well-established "privileged structure" in medicinal chemistry, found in a variety of biologically active compounds. nih.govnih.gov 5-Fluoro-4-iodo-1,3-dimethyl-1H-pyrazole serves as an excellent starting material for the elaboration of more complex pyrazole-containing frameworks. researchgate.net The differential reactivity of the carbon-iodine and carbon-fluorine bonds allows for selective functionalization. The C-I bond is more susceptible to cleavage and participation in cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. researchgate.netmdpi.com This reactivity enables the introduction of a wide array of substituents at the 4-position of the pyrazole ring, including aryl, alkyl, and alkynyl groups.

For instance, the iodine atom can be readily displaced through metal-catalyzed reactions to append new carbocyclic or heterocyclic rings, thereby generating novel scaffolds with potential pharmaceutical applications. The fluorine atom, being more robust, typically remains intact during these transformations, imparting unique electronic properties to the final molecule. The presence of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.

Role in the Synthesis of Densely Substituted Heterocycles

The synthesis of highly functionalized heterocyclic compounds is a central goal in organic chemistry, driven by the need for novel compounds in drug discovery and materials science. nih.gov this compound is an ideal substrate for the synthesis of densely substituted heterocycles due to the orthogonal reactivity of its halogen substituents.

Chemists can exploit the greater reactivity of the C-I bond to perform an initial cross-coupling reaction. The resulting 4-substituted-5-fluoro-1,3-dimethyl-1H-pyrazole can then undergo a second functionalization at the 5-position, often requiring harsher reaction conditions to activate the C-F bond, or by employing specialized nucleophilic aromatic substitution (SNAr) reactions. This stepwise approach allows for the controlled and regioselective introduction of two different substituents, leading to the creation of pyrazoles with a high degree of molecular complexity and substitution. This strategy is invaluable for building libraries of compounds for high-throughput screening.

Intermediates in the Construction of Complex Organic Molecules

The ability to selectively functionalize the 4- and 5-positions allows for the pyrazole ring to be incorporated into larger systems with precise control over the final architecture. For example, the iodo group can be converted to other functional groups, such as a boronic ester, which can then participate in further coupling reactions. This versatility makes this compound a valuable tool for synthetic chemists aiming to construct intricate molecules with tailored properties.

Potential in Materials Science Research (e.g., organic semiconductors, solar cells)

The unique electronic properties conferred by the fluorine atom make this compound and its derivatives attractive candidates for investigation in materials science. Fluorinated organic compounds are known to exhibit desirable characteristics for applications in organic electronics, such as enhanced stability and modified energy levels.

Future Directions and Emerging Research Avenues for Halogenated Pyrazoles

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of functionalized pyrazoles is a mature field, yet the drive towards environmentally benign and resource-efficient processes is opening new frontiers. Traditional methods often rely on harsh conditions or hazardous reagents, prompting the development of greener alternatives.

Recent advancements focus on minimizing solvent use and energy consumption. For instance, mechanochemical methods, such as ball milling, have been successfully applied to the chlorination of pyrazoles using trichloroisocyanuric acid (TCCA) under solvent-free conditions. rsc.orgrsc.org This approach not only reduces solvent waste but also simplifies purification, as many transformations proceed with high selectivity, free from side reactions. rsc.org The mechanism is believed to follow an electrophilic aromatic substitution pathway. rsc.org

Water is also being explored as a green solvent for halogenation. The use of N-halosuccinimides (NXS) in water provides an efficient and mild method for the 4-halogenation of pyrazoles, avoiding the need for catalysts or special precautions. researchgate.nettandfonline.com Similarly, an operationally simple and inexpensive method utilizes Oxone® and sodium halide salts in water at ambient conditions to produce 4-chloro and 4-bromopyrazoles in high yields, without the generation of organic byproducts. researchgate.net

Furthermore, the principles of green chemistry are being applied to the synthesis of the pyrazole (B372694) core itself. Methodologies utilizing microwave irradiation and ultrasonic assistance are gaining traction for accelerating reactions and improving yields, often in aqueous media or solvent-free conditions. mdpi.com These techniques, combined with the development of reusable catalysts, are paving the way for more sustainable production of halogenated pyrazole precursors. mdpi.comacs.org

Exploration of Novel Reactivity Pathways

The carbon-halogen bond in compounds like 5-Fluoro-4-iodo-1,3-dimethyl-1H-pyrazole is a versatile handle for introducing molecular complexity. The distinct reactivities of different halogens on the same scaffold allow for selective, stepwise functionalization. The carbon-iodine bond is particularly labile, making it an ideal site for transition-metal-catalyzed cross-coupling reactions.

Table 1: Common Cross-Coupling Reactions for Halogenated Pyrazoles

| Reaction | Halogen Reactivity | Description | Typical Catalysts |

|---|---|---|---|

| Sonogashira Coupling | I > Br >> Cl | Forms a C-C bond between a terminal alkyne and an aryl/vinyl halide. | Palladium catalyst with a Copper(I) co-catalyst. |

| Suzuki-Miyaura Coupling | I > Br > Cl | Forms a C-C bond between an organoboron compound and an aryl/vinyl halide. | Palladium catalyst. |

| Buchwald-Hartwig Amination | I > Br > Cl | Forms a C-N bond between an amine and an aryl halide. | Palladium catalyst with specialized phosphine (B1218219) ligands. |

The Sonogashira coupling, for example, has been effectively used to couple terminal alkynes with iodopyrazoles, leveraging a palladium catalyst and a copper(I) cocatalyst under mild conditions. dntb.gov.uamdpi.comipb.pt This reaction's utility has been demonstrated in the selective coupling of 1,3-disubstituted-5-chloro-4-iodopyrazoles with phenylacetylene (B144264), where the reaction proceeds exclusively at the iodo-substituted position. nih.gov Similarly, the Suzuki-Miyaura reaction enables the formation of C-C bonds with organoboron reagents, and has been used to introduce phenyl groups onto the pyrazole ring. mdpi.com

The Buchwald-Hartwig amination is another powerful tool, allowing for the formation of C-N bonds. thieme-connect.com This reaction has been a cornerstone for synthesizing amino-substituted heterocycles from their halo-precursors. researchgate.netbeilstein-archives.org The development of specialized bulky biarylphosphine ligands has been crucial in expanding the scope of this reaction to include challenging substrates like five-membered heterocyclic bromides. acs.orgresearchgate.net

Emerging research is also exploring visible-light photocatalysis to forge new reaction pathways. google.com This approach uses light energy to drive chemical transformations under exceptionally mild conditions, offering a sustainable alternative for both the synthesis and functionalization of halogenated pyrazoles. rsc.orgresearchgate.net

Integration into Automated Synthesis and Flow Chemistry Platforms

The demand for large libraries of diverse molecules for high-throughput screening in drug discovery has spurred the integration of pyrazole synthesis into automated and continuous-flow platforms. These technologies offer significant advantages over traditional batch chemistry, including enhanced safety, reproducibility, scalability, and speed. nih.govnih.gov

Flow chemistry, where reagents are pumped through a reactor in a continuous stream, provides precise control over reaction parameters such as temperature, pressure, and residence time. nih.govmdpi.com This has been successfully applied to the synthesis of pyrazole derivatives, including regioselective lithiation and functionalization of trifluoromethylated pyrazoles. thieme-connect.com The ability to handle hazardous intermediates and exothermic reactions safely makes flow chemistry particularly suitable for scaling up the production of valuable halogenated pyrazoles. mdpi.comrsc.org

Automated library synthesis platforms are also transforming the exploration of chemical space around the pyrazole scaffold. By combining robotic handling of reagents with high-throughput experimentation, diverse arrays of compounds can be rapidly synthesized and tested. nih.gov This approach allows for the accelerated design of novel lead compounds by quickly generating structure-activity relationships and optimizing physicochemical and ADME (absorption, distribution, metabolism, and excretion) profiles. nih.gov

Advanced Characterization Techniques and Computational Modeling Improvements

As the complexity of synthesized halogenated pyrazoles increases, so does the need for sophisticated analytical and computational tools to understand their structure and reactivity.

X-ray crystallography remains the definitive method for determining the three-dimensional atomic and molecular structure of crystalline compounds. wikipedia.orgnih.govnih.gov It provides unambiguous data on bond lengths, bond angles, and intermolecular interactions, which is crucial for rational drug design. nih.gov Recent studies have completed the crystallographic data for the full series of 4-halogenated-1H-pyrazoles (F, Cl, Br, I), revealing key differences in their solid-state packing and hydrogen-bonding motifs. mdpi.comresearchgate.net For instance, the 4-bromo and 4-chloro analogs are isostructural, while the 4-fluoro and 4-iodo analogs are not. mdpi.comresearchgate.net

Advanced Nuclear Magnetic Resonance (NMR) techniques are indispensable for characterizing these molecules in solution. For a compound like this compound, multinuclear NMR, particularly ¹⁹F NMR, is exceptionally powerful. rsc.orgnumberanalytics.comresearchgate.net The sensitivity of the ¹⁹F nucleus to its electronic environment provides a detailed probe of molecular structure and interactions, often with greater resolution than ¹H NMR. rsc.org Two-dimensional NMR techniques such as HSQC and HMBC are routinely used to establish the connectivity of atoms within complex heterocyclic structures. ipb.pt

Computational modeling , particularly using Density Functional Theory (DFT), has become a vital partner to experimental work. researchgate.neteurasianjournals.com DFT calculations can predict molecular geometries, electronic properties, and reaction pathways, offering deep insights into the reactivity of halogenated pyrazoles. dntb.gov.uatandfonline.com These theoretical studies help to explain experimental observations, such as spectroscopic data and regioselectivity in reactions, and can guide the design of new synthetic strategies. acs.orgmdpi.com Molecular dynamics simulations are also employed to understand the dynamic behavior of these molecules and their interactions with biological targets. nih.goveurasianjournals.commdpi.com

Q & A

Q. What are the common synthetic routes for 5-Fluoro-4-iodo-1,3-dimethyl-1H-pyrazole, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves multi-step reactions, including halogenation and alkylation. For example, iodination of a pre-formed pyrazole core using iodine monochloride (ICl) in dichloromethane at 0–5°C can introduce the iodine substituent. Fluorination is often achieved via nucleophilic substitution using KF or CsF in polar aprotic solvents like DMF. Optimization includes controlling temperature (e.g., maintaining <10°C during iodination to minimize byproducts) and using catalysts like palladium for cross-coupling reactions to enhance regioselectivity . Yield improvements (≥70%) are achieved by slow reagent addition and inert atmospheres to prevent oxidation .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key structural features do they reveal?

- Methodological Answer :

- NMR : NMR confirms fluorine substitution (δ ≈ -120 to -150 ppm for aromatic F), while NMR identifies methyl groups (δ 2.1–2.5 ppm) and pyrazole ring protons (δ 6.5–7.2 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H] at m/z 298.98) and isotopic patterns from iodine.

- IR : Stretching vibrations for C-F (1100–1250 cm) and C-I (500–600 cm) bonds are diagnostic.

- XRD : Crystallography resolves halogen bonding and steric effects from dimethyl groups .

Advanced Research Questions

Q. How do computational methods like Density Functional Theory (DFT) aid in predicting the reactivity and electronic properties of this compound?

- Methodological Answer : DFT studies (e.g., B3LYP/6-31G* basis set) model frontier molecular orbitals to predict nucleophilic/electrophilic sites. For instance, the iodine atom’s low electron density makes it susceptible to substitution, while fluorine’s electronegativity stabilizes the aromatic ring. Solvent effects (PCM model) and transition-state analysis (IRC calculations) optimize reaction pathways for functionalization. These methods align with experimental observations of regioselectivity in cross-coupling reactions .

Q. What crystallographic data exist for halogenated pyrazoles, and how does this inform the molecular conformation of this compound?

- Methodological Answer : Single-crystal XRD studies of analogous compounds (e.g., 5-(4-Fluorophenyl)-2H-pyrazol-1-ium trifluoroacetate) reveal planar pyrazole rings with dihedral angles <25° between substituents. Halogens (F, I) exhibit weak C–X···π interactions (3.6–3.7 Å), influencing packing motifs. For the target compound, steric hindrance from 1,3-dimethyl groups likely distorts the pyrazole ring, reducing π-stacking efficiency. Hydrogen-bonding networks (N–H···O/F) can stabilize crystal lattices, as seen in related structures .

Q. How can researchers resolve contradictions in reported biological activities of halogenated pyrazoles, such as antimicrobial vs. anti-inflammatory effects?

- Methodological Answer : Contradictions arise from assay variability (e.g., MIC vs. IC50 metrics) and structural nuances. Systematic SAR studies should:

- Vary substituents : Compare 4-iodo vs. 4-bromo analogs to isolate halogen effects.

- Standardize assays : Use identical bacterial strains (e.g., S. aureus ATCC 25923) and inflammation models (e.g., COX-2 inhibition).

- Computational docking : Screen against targets like DNA gyrase (antimicrobial) or TNF-α (anti-inflammatory). For example, iodine’s van der Waals radius enhances binding to hydrophobic enzyme pockets, while fluorine’s electronegativity modulates electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.